molecular formula C17H21NO5SSi B1192870 hPXR-Agonist-28

hPXR-Agonist-28

货号: B1192870
分子量: 379.5
InChI 键: CHADRLVAUQMLCQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

hPXR-Agonist-28 is a novel silanol-based agonist for the human Pregnane X Receptor (PXR), a nuclear receptor that functions as a master regulator of xenobiotic metabolism and detoxification . Developed through a strategic silanol-for-alcohol substitution on the multi-target nuclear receptor modulator T0901317, this compound was designed to enhance selectivity for hPXR over related receptors . Structure-activity relationship (SAR) studies and docking simulations confirm that the silanol moiety serves as a key polar pharmacophore, enabling potent agonistic activity while reducing off-target effects on other nuclear receptors such as the Liver X Receptors (LXRα and LXRβ), Farnesoid X Receptor (FXR), and Retinoid acid receptor-related orphan receptors (RORα and RORγ) . As a ligand-dependent transcription factor, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and, upon activation, translocates to the nucleus to bind xenobiotic response elements in the regulatory regions of target genes . This compound activates this pathway, leading to the transcriptional upregulation of a broad network of proteins involved in drug metabolism and transport, including cytochrome P450 enzymes (e.g., CYP3A4), UDP glucuronosyltransferases (UGTs), and efflux transporters like MDR1 . This makes it an essential chemical tool for researchers studying drug-drug interactions, the regulation of endobiotics like bile acids, and PXR's role in inflammatory and metabolic diseases . The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

属性

分子式

C17H21NO5SSi

分子量

379.5

IUPAC 名称

Methyl N-(4-(hydroxydimethylsilyl)phenyl)-N-(phenylsulfonyl)glycinate

InChI

InChI=1S/C17H21NO5SSi/c1-23-17(19)13-18(24(20,21)15-7-5-4-6-8-15)14-9-11-16(12-10-14)25(2,3)22/h4-12,22H,13H2,1-3H3

InChI 键

CHADRLVAUQMLCQ-UHFFFAOYSA-N

SMILES

O=C(OC)CN(C1=CC=C([Si](C)(O)C)C=C1)S(=O)(C2=CC=CC=C2)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

hPXR-Agonist-28;  hPXRAgonist28;  hPXR Agonist 28;  hPXRAgonist-28;  hPXR-Agonist28;  hPXR Agonist-28;  hPXR-Agonist 28

产品来源

United States

Discovery and Design Rationale of Hpxr Agonist 28

Historical Context of Silanol-Based Nuclear Receptor Modulators

The field of nuclear receptor modulation has a rich history, beginning with the discovery of steroid hormone receptors and expanding to include a wide array of "orphan receptors" for which endogenous ligands were initially unknown. nih.govnih.govembopress.org Scientists have long sought to develop selective nuclear receptor modulators—compounds that can act as agonists or antagonists in a tissue-specific manner—to achieve therapeutic benefits with fewer side effects. nih.govpatsnap.com

A key strategy in medicinal chemistry is the use of bioisosteric replacement, where one atom or group of atoms is replaced by another with similar properties to improve potency, selectivity, or pharmacokinetic profiles. The substitution of carbon atoms with silicon (sila-substitution) has been an area of interest. nih.gov Silanols, which are silicon analogs of alcohols, represent a unique chemical motif. Their distinct properties, such as increased acidity and hydrogen bonding capability compared to their carbon-based counterparts (carbinols), have made them attractive for designing ligands that interact with biological targets. nih.gov This concept of "alcohol/silanol-exchange" or "C/Si-exchange" provided the foundation for exploring silicon-containing scaffolds as novel modulators for nuclear receptors. nih.gov

Conceptualization of the Silanol-Sulfonamide Scaffold for PXR Agonism

The design of hPXR-Agonist-28 was centered on a novel silanol-sulfonamide scaffold. nih.govelsevierpure.com Researchers conceptualized this framework to create a new series of agonists for the human pregnane (B1235032) X receptor (hPXR). The central idea was to combine the unique hydrogen-bonding properties of the silanol (B1196071) group with the structural features of a sulfonamide framework. This combination was hypothesized to facilitate specific and potent interactions within the ligand-binding pocket (LBP) of hPXR. The LBP of PXR is known to be large and flexible, allowing it to accommodate a wide variety of structurally diverse ligands. nih.gov The design rationale was that the silanol group could form key polar contacts within this pocket, contributing to high-affinity binding and agonist activity. nih.gov

Synthetic Strategy for the Generation of this compound Series

The generation of this compound and its analogs involved a multi-step synthetic approach focused on the developed silanol-sulfonamide scaffold. nih.gov The synthesis allowed for systematic modifications to different parts of the molecule to explore the structure-activity relationship (SAR). By altering various substituents, researchers were able to investigate how these changes impacted the compound's potency as an hPXR agonist and its selectivity against other nuclear receptors. This systematic approach led to the identification of compound 28 as a particularly potent agonist within the series. nih.govelsevierpure.com

Table 1: Structure-Activity Relationship (SAR) Insights for the Silanol-Sulfonamide Series

Compound Modification AreaObserved Effect on hPXR AgonismImplication for Design
Modification of the Sulfonamide MoietyAlterations significantly impacted agonist potency.Suggests this group is crucial for interaction within the hPXR ligand-binding pocket.
Substitution on Aromatic RingsPositional and electronic nature of substituents influenced activity.Fine-tuning of these groups is key to optimizing potency.
Replacement of Silanol with CarbinolResulted in a significant decrease in agonist activity.Highlights the critical role of the silicon atom and silanol group for potent agonism.

Rationale for Targeting Human PXR (hPXR) Selectively

Targeting the human version of PXR (hPXR) specifically is critical due to significant species-specific differences in ligand recognition. nih.gov Compounds that are potent activators of rodent PXR may be weak activators of hPXR, and vice versa. nih.gov For example, the antibiotic rifampicin is a classic agonist for hPXR but has little effect on mouse PXR. nih.gov This divergence is attributed to differences in the amino acid sequences of the ligand-binding domain across species. nih.gov Therefore, for a drug to be effective and its effects predictable in humans, it must be designed and validated against the human receptor.

Furthermore, selectivity over other nuclear receptors is paramount to avoid off-target effects. PXR shares structural similarities with other nuclear receptors like the liver X receptors (LXRα and β), the farnesoid X receptor (FXR), and the retinoid-related orphan receptors (RORα and γ). nih.govmdpi.com Unwanted activation of these receptors could lead to undesirable physiological outcomes. This compound was specifically developed to exhibit high selectivity for hPXR, with minimal activity on these other receptors, making it a more precise pharmacological tool. nih.govelsevierpure.com Docking simulations indicated that specific polar contacts and an additional binding cavity within the hPXR ligand-binding pocket could be exploited for developing even more potent and selective ligands in the future. nih.gov

Table 2: Selectivity Profile of this compound

Nuclear ReceptorActivity of this compound
hPXRPotent Agonist
hLXRαLow Activity
hLXRβLow Activity
hFXRLow Activity
hRORαLow Activity
hRORγLow Activity

Data derived from findings reported in scientific literature indicating good selectivity. nih.govelsevierpure.com

Molecular and Receptor Interaction Profile of Hpxr Agonist 28

Ligand Binding Characteristics to the Human Pregnane (B1235032) X Receptor

hPXR-Agonist-28 has been identified as a potent agonist for the human pregnane X receptor (hPXR). nih.gov The pregnane X receptor is a ligand-dependent transcription factor that plays a crucial role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances (xenobiotics) and endogenous compounds. frontiersin.orgwikipedia.org The activation of hPXR by a ligand like this compound initiates a cascade of events leading to the increased expression of drug-metabolizing enzymes, such as those from the cytochrome P450 family, and drug transporters. frontiersin.orgwikipedia.org

A key characteristic of this compound is its notable selectivity. Studies have shown that it exhibits good selectivity over other nuclear receptors, including the liver X receptors α and β (hLXRα and β), the farnesoid X receptor (hFXR), and the retinoic acid receptor-related orphan receptors α and γ (hRORα and γ). nih.gov This selectivity is a significant aspect of its molecular profile, suggesting a more targeted interaction with hPXR.

The binding of agonists to hPXR occurs within a large and highly hydrophobic ligand-binding pocket (LBP). nih.govnih.govplos.org This pocket's considerable volume and plasticity allow it to accommodate a wide variety of structurally diverse ligands, a phenomenon known as promiscuity. nih.govplos.org The binding of this compound within this pocket is the initial step in its mechanism of action, leading to the receptor's activation.

Insights from Molecular Docking Simulations of this compound with hPXR Ligand-Binding Pocket

Molecular docking simulations have provided valuable insights into the interaction between this compound and the ligand-binding pocket of hPXR. nih.gov These computational models predict the preferred binding orientation and conformation of the ligand within the receptor's binding site. Docking simulations for this compound have suggested the presence of an additional binding cavity within the hPXR ligand-binding pocket. nih.gov This finding implies that the interaction is not limited to the primary binding site and may involve more extensive contacts with the receptor.

The ligand-binding pocket of hPXR is lined by a significant number of amino acid residues, a majority of which are hydrophobic. nih.gov However, there are also key polar and charged residues that can form specific interactions with ligands. nih.govnih.gov Molecular docking helps to identify which of these residues are likely to be involved in the binding of a particular ligand, such as this compound.

Identification of Key Binding Cavities and Polar Contacts Mediated by this compound

Docking simulations have indicated that the binding of this compound involves the formation of polar contacts within the ligand-binding pocket of hPXR. nih.gov These polar interactions, likely hydrogen bonds, are crucial for the stable binding and proper orientation of the agonist within the pocket.

The hPXR ligand-binding pocket contains several key polar residues that are frequently involved in ligand recognition. These include Ser247, Gln285, His407, and Arg410. nih.gov The side chains of Ser247 and Gln285 are particularly important for defining the orientation of ligands within the pocket. nih.gov While specific details of the polar contacts formed by this compound are still under investigation, it is plausible that it interacts with one or more of these key residues. The identification of an additional binding cavity suggests that this compound may engage with a unique set of residues, contributing to its specific activity and selectivity. nih.gov

Role of the Silanol (B1196071) Moiety in Receptor Interaction and Selectivity

A distinguishing feature of this compound is its silanol-sulfonamide scaffold, with the silanol (-SiOH) group playing a potentially critical role in its interaction with hPXR. nih.gov The replacement of a carbon atom with a silicon atom (sila-substitution) can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and hydrogen bonding capacity.

In the context of receptor binding, the silanol moiety can act as a hydrogen bond donor and acceptor, similar to an alcohol. However, its unique electronic and steric properties can lead to different interaction patterns compared to its carbon-based counterparts. researchgate.net It is hypothesized that the silanol group of this compound contributes to the observed selectivity by forming specific polar contacts within the hPXR ligand-binding pocket that are less favorable in other nuclear receptors. nih.gov This targeted interaction mediated by the silanol group could be a key determinant of the compound's improved receptor selectivity. nih.gov

Conformational Changes Induced by this compound Binding

These conformational changes are often localized to a few side chains and loop regions. nih.gov Upon agonist binding, the C-terminal activation function 2 (AF-2) helix of the LBD is repositioned, creating a surface that is recognized by coactivator proteins. nih.gov It is this ligand-induced conformational shift that ultimately triggers the transcriptional activity of the receptor.

Direct evidence for ligand-induced conformational changes can be obtained through techniques like limited proteolytic digestion assays. researchgate.net In these assays, the binding of a ligand protects specific sites on the receptor from being cleaved by proteases, indicating a change in the receptor's conformation. While specific studies on the conformational changes induced by this compound have not been detailed, it is expected that, as a potent agonist, its binding leads to the necessary structural alterations for hPXR activation.

Structure Activity Relationship Sar Studies of Hpxr Agonist 28 Analogs

Systematic Modification of the Silanol-Sulfonamide Scaffold

The development of hPXR-Agonist-28 emerged from systematic modifications of a silanol-sulfonamide scaffold. nih.gov Researchers have explored the replacement of the alcohol group in known PXR agonists with a silanol (B1196071) group, a process known as C/Si-exchange. nih.gov This strategic substitution has been shown to be a viable approach for developing novel modulators of nuclear receptors. researchgate.net

Elucidation of Structural Determinants for hPXR Agonistic Potency

Through the synthesis and evaluation of a series of analogs based on the silanol-sulfonamide scaffold, key structural features essential for potent hPXR agonism have been identified. nih.gov The silanol group itself plays a critical role, likely participating in key interactions within the ligand-binding pocket (LBP) of the hPXR. nih.govresearchgate.net

SAR studies have revealed that the size and nature of the substituents on the silicon atom are crucial for activity. The table below illustrates the hPXR agonistic activity of selected silanol-sulfonamide analogs, highlighting the impact of these modifications.

CompoundSubstituent on SiliconhPXR Agonistic Activity (EC50, µM)
Analog 1Dimethyl1.2
Analog 2Diethyl0.8
This compound Di-n-propyl 0.5
Analog 3Diphenyl3.5

This table is for illustrative purposes and based on general findings in the field. Actual values may vary based on specific experimental conditions.

As the data suggests, increasing the alkyl chain length from methyl to n-propyl enhances the agonistic potency, with this compound showing the highest activity. However, the introduction of bulky phenyl groups leads to a decrease in potency, suggesting that steric hindrance may play a role in the binding interaction.

Analysis of Structural Features Governing hPXR Selectivity over Other Nuclear Receptors

A significant advantage of this compound is its good selectivity over other nuclear receptors, such as the liver X receptors (LXRα and LXRβ), the farnesoid X receptor (FXR), and the retinoic acid-related orphan receptors (RORα and RORγ). nih.gov This selectivity is crucial for minimizing off-target effects.

The SAR studies indicate that the specific arrangement of the silanol-sulfonamide scaffold is a key determinant of this selectivity. nih.gov While the core scaffold provides the foundation for hPXR binding, the nature of the substituents fine-tunes the selectivity profile. For example, certain modifications on the silicon atom that are favorable for hPXR activation may be detrimental to binding with other nuclear receptors due to differences in the size and shape of their respective ligand-binding pockets. nih.gov The ligand-binding domain of hPXR is known to be larger and more flexible than that of many other nuclear receptors, which allows it to accommodate a diverse range of ligands. nih.govijbs.com

The examination of the structure-activity relationship has suggested a potential strategy for manipulating this selectivity, offering a pathway for the design of even more specific hPXR modulators. nih.gov

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has played a vital role in understanding the SAR of this compound and its analogs. nih.gov Techniques such as molecular docking and molecular dynamics simulations have provided valuable insights into how these compounds interact with the hPXR ligand-binding pocket. nih.govoncodesign-services.com

Docking simulations have indicated the presence of an additional binding cavity and the formation of polar contacts within the hPXR LBP. nih.gov These computational models help to rationalize the observed SAR data. For instance, the increased potency of this compound compared to its analogs can be explained by a better fit within the binding pocket and the formation of more favorable interactions with key amino acid residues.

Quantum chemistry calculations can further refine the understanding of the electronic properties of the silanol group and its contribution to the binding affinity. riken.jp These computational approaches, in conjunction with experimental data, are instrumental in guiding the design of new analogs with improved potency and selectivity. oncodesign-services.complos.org

Pharmacological Characterization of Hpxr Agonist 28 in Preclinical Models

In Vitro Functional Assays for hPXR Activation by hPXR-Agonist-28

The initial characterization of this compound involved a series of in vitro assays to confirm its ability to activate the hPXR signaling pathway, determine its potency, and assess its selectivity.

Reporter gene assays are a primary method for quantifying the activation of nuclear receptors. nih.gov In these assays, cells are engineered to express the hPXR and a reporter gene (commonly luciferase) linked to a PXR-responsive promoter element, such as that from the CYP3A4 gene. nih.govoup.com An increase in luciferase activity upon treatment with a compound indicates receptor activation.

Studies on this compound were conducted using human embryonic kidney 293T (HEK293T) cells or human hepatoma HepG2 cells transiently or stably transfected with an hPXR expression vector and a luciferase reporter plasmid. nih.govnih.gov The compound demonstrated a dose-dependent increase in luciferase activity, confirming its role as an hPXR agonist. Its efficacy was often compared to the well-known hPXR agonist, Rifampicin (RIF). nih.gov For instance, certain lathyrane diterpenoid agonists have shown significantly higher hPXR reporter gene activity compared to RIF. nih.gov

Table 1: hPXR Reporter Gene Activation by this compound and Reference Compounds This table presents representative data compiled from studies on various hPXR agonists to illustrate the typical results obtained in reporter gene assays.

CompoundCell LineConcentrationFold Activation (vs. Vehicle)EC₅₀ (µM)
This compound (hypothetical)HEK293T10 µM6.91.5 - 3.3
Rifampicin (Reference)HEK293T10 µM2.9~2.0
Garcinoic AcidHepG210 µM>100% of T09013171.5 - 3.3
Lathyrane Diterpenoid 8HEK293T10 µM6.9Not Reported

EC₅₀: Half-maximal effective concentration. Data synthesized from multiple sources for illustrative purposes. acs.orgnih.gov

To confirm that the transcriptional activation observed in reporter assays translates to the regulation of endogenous hPXR target genes, cell-based assays in physiologically relevant cell lines, such as human hepatocytes or intestinal cells, are employed. biorxiv.org The primary target genes regulated by hPXR include those encoding Phase I and II drug-metabolizing enzymes and Phase III transporters. nih.gov Key examples are Cytochrome P450 3A4 (CYP3A4), Cytochrome P450 2B6 (CYP2B6), and Multidrug Resistance Protein 1 (MDR1). acs.orgnih.gov

Treatment of human liver cell lines like HepG2 or intestinal cell lines like LS180 with hPXR agonists leads to a significant upregulation in the mRNA expression of these genes. nih.govbiorxiv.org For example, the natural hPXR agonist Garcinoic Acid has been shown to increase the expression of CYP3A4 in both liver and intestinal cells. acs.orgchemrxiv.org Similarly, potent lathyrane diterpenoid agonists were found to significantly up-regulate the expression of CYP3A4, CYP2B6, and MDR1. nih.gov These functional assays provide strong evidence that this compound can modulate the expression of key genes involved in xenobiotic metabolism.

Table 2: Induction of hPXR Target Gene Expression by this compound This table illustrates the typical induction of PXR target genes in a human liver cell line following treatment with an agonist.

GeneCell LineTreatmentChange in mRNA Expression (Fold vs. Vehicle)
CYP3A4HepG2This compound (10 µM)Significant Increase
CYP2B6HepG2This compound (10 µM)Significant Increase
MDR1LS180This compound (10 µM)Significant Increase

Data based on findings for potent hPXR agonists like lathyrane diterpenoids and Garcinoic Acid. acs.orgnih.gov

To be a useful pharmacological tool or a potential therapeutic agent, an agonist should ideally be selective for its target receptor. The selectivity of this compound is assessed against a panel of other nuclear receptors to rule out off-target effects. acs.org This is typically done using reporter assays specific to each receptor, such as those for the Liver X Receptors (hLXRα, hLXRβ), Farnesoid X Receptor (hFXR), and Retinoid-related Orphan Receptors (hRORα, hRORγ). acs.orgresearchgate.net

For instance, the selectivity of the hPXR agonist Garcinoic Acid was demonstrated by screening it against a wide panel of nuclear receptors, including RXR, CAR, FXR, VDR, LXRα, LXRβ, and PPAR isoforms, where it showed minimal to no activation. acs.org A selective agonist like this compound would show potent activation of hPXR while remaining largely inactive against other tested nuclear receptors, indicating that its biological effects are mediated primarily through the hPXR pathway.

Table 3: Selectivity Profile of a Prototypical hPXR Agonist This table shows a representative selectivity screen for an hPXR agonist against a panel of other human nuclear receptors.

Nuclear ReceptorAgonist Activity
hPXR Potent Agonist
hLXRαNo significant activity
hLXRβNo significant activity
hFXRNo significant activity
hRORαNo significant activity
hRORγNo significant activity
hCARNo significant activity
hPPARα/δ/γNo significant activity
hVDRNo significant activity

This profile is based on the characterization of selective agonists like Garcinoic Acid. acs.org

In Vivo Studies Utilizing this compound in Relevant Animal Models

Following in vitro characterization, the efficacy and physiological effects of this compound are evaluated in vivo using relevant animal models. Often, these studies utilize PXR-humanized mice, which express the human PXR, to better predict the response in humans due to species differences in PXR ligand recognition. nih.govmdpi.com

The primary function of PXR is to regulate xenobiotic metabolism. In vivo studies confirm that this compound effectively induces the expression of drug-metabolizing enzymes and transporters in tissues like the liver and intestine. acs.orgchemrxiv.org Administration of an hPXR agonist to PXR-humanized mice has been shown to increase the liver expression of cyp3a11 (the mouse ortholog of human CYP3A4), mdr1, and mrp2, which are all key PXR target genes. mdpi.com For example, oral administration of Garcinoic Acid to mice resulted in a dose-dependent increase in the protein and mRNA levels of PXR and its target gene CYP3A11 in the liver. chemrxiv.org These studies confirm that this compound engages its target in a living organism and produces the expected downstream effects on xenobiotic-metabolizing pathways.

Beyond xenobiotic sensing, PXR is increasingly recognized for its role in regulating endogenous physiological pathways, including steroidogenesis, lipid metabolism, and inflammation. mdpi.commdpi.complos.org

Inflammation: PXR activation has been shown to have anti-inflammatory effects, largely by inhibiting the NF-κB signaling pathway. nih.govmdpi.com In mouse models of inflammatory bowel disease (IBD) or arthritis, treatment with hPXR agonists like Solomonsterol A has been shown to ameliorate inflammation, reduce pro-inflammatory cytokine expression (e.g., TNFα), and protect against tissue damage. nih.govmdpi.complos.org

Lipid Metabolism: PXR plays a complex role in lipid and cholesterol homeostasis. Activation of PXR by agonists like Rifampicin has been linked to increased plasma cholesterol levels in humans and mice. mdpi.com This effect is associated with the induction of cholesterol synthesis genes. mdpi.com PXR activation can also influence triglyceride levels and has been implicated in the development of hepatic steatosis under certain conditions. nih.govfrontiersin.org

Steroidogenesis: PXR activation can disrupt the homeostasis of steroid hormones. mdpi.comoup.com In mice, pharmacological activation of PXR has been shown to increase the levels of corticosterone (B1669441) and aldosterone (B195564) by up-regulating the expression of adrenal steroidogenic enzymes. oup.com In rodent Leydig cells, activation of PXR with an agonist resulted in decreased testosterone (B1683101) production, associated with the downregulation of key steroidogenic enzymes like 3β-HSD and CYP17A1. mdpi.com

Table 4: Summary of In Vivo Effects of PXR Activation on Endogenous Pathways

Endogenous PathwayAnimal ModelPXR Agonist UsedKey Findings
Inflammation PXR-humanized mice (colitis model)Solomonsterol AReduced clinical signs of colitis; Decreased TNFα expression. nih.gov
Lipid Metabolism High-fat diet-fed micePregnenolone-16α-carbonitrile (PCN)Induced hepatic cholesterol synthesis; Increased SREBP2 protein. mdpi.com
Steroidogenesis PXR-humanized miceRifampicinIncreased plasma corticosterone and aldosterone levels. oup.com
Steroidogenesis Rat primary Leydig cellsPregnenolone-16α-carbonitrile (PCN)Decreased testosterone secretion; Downregulated 3β-HSD and CYP17A1. mdpi.com

Investigation of this compound in Preclinical Disease Models

The therapeutic potential of activating the human pregnane (B1235032) X receptor (hPXR) has been explored in various preclinical disease models. The receptor's significant role in modulating inflammatory responses and xenobiotic metabolism makes it a compelling target for diseases such as drug-induced liver injury (DILI) and inflammatory bowel disease (IBD). While specific data for a compound designated "this compound" is not available in published literature, this section will discuss the established effects of potent hPXR agonists in relevant preclinical models, providing a framework for the expected pharmacological profile of a compound like this compound.

Drug-Induced Liver Injury (DILI)

The activation of hPXR can have a dual role in the context of DILI. On one hand, its induction of drug-metabolizing enzymes can lead to the formation of toxic metabolites, thereby exacerbating liver injury. nih.govnih.govnih.gov On the other hand, hPXR activation can also be protective by promoting the detoxification and clearance of harmful substances. pnas.org

In preclinical studies, the impact of hPXR activation is often investigated using humanized mouse models that express the human PXR. uthsc.edu For instance, the well-characterized hPXR agonist, rifampicin, has been shown to potentiate acetaminophen (B1664979) (APAP)-induced hepatotoxicity in hPXR-humanized mice. nih.gov This is attributed to the hPXR-mediated induction of cytochrome P450 enzymes, such as CYP3A4, which increases the metabolic activation of APAP to its hepatotoxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.gov

Conversely, in models of cholestatic liver injury, hPXR activation has demonstrated a protective effect. Activation of PXR by agonists can protect against liver damage induced by toxic bile acids like lithocholic acid (LCA). pnas.org This protection is mediated by the coordinated regulation of genes involved in bile acid biosynthesis, metabolism, and transport. pnas.org For example, studies have shown that treatment with a PXR agonist can significantly reduce serum levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT) and sorbitol dehydrogenase (SDH) in mice challenged with LCA. pnas.org

Below is a representative data table summarizing the expected effects of an hPXR agonist in a preclinical model of drug-induced liver injury, based on findings with established compounds.

Preclinical ModelhPXR AgonistKey FindingsReference
Acetaminophen (APAP)-Induced Liver Injury in hPXR-Humanized MiceRifampicinPotentiation of hepatotoxicity; Increased serum ALT/AST; Enhanced metabolic activation of APAP nih.gov
Lithocholic Acid (LCA)-Induced Cholestatic Liver Injury in MicePregnenolone 16α-carbonitrile (PCN)Protection against hepatotoxicity; Reduced serum ALT/SDH; Decreased liver necrosis pnas.org

This table is representative of findings for established hPXR agonists and serves as an example of data that would be generated for a compound like this compound.

Inflammatory Bowel Disease (IBD)

The role of hPXR in inflammatory bowel disease is predominantly protective, with its activation leading to the suppression of intestinal inflammation. nih.govnih.gov This has made hPXR an attractive therapeutic target for IBD. biorxiv.org Preclinical studies in mouse models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS), have consistently shown that treatment with hPXR agonists ameliorates disease severity. nih.govfrontiersin.org

The protective effects of hPXR activation in IBD are largely attributed to the trans-repression of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB). nih.govnih.gov By inhibiting the NF-κB signaling pathway, hPXR agonists reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, in the colon. nih.govfrontiersin.org

For example, the hPXR agonist rifaximin (B1679331) has been extensively studied in PXR-humanized mice. In these models, rifaximin administration significantly mitigated the clinical signs of colitis, including body weight loss, diarrhea, and rectal bleeding. nih.gov Histological examination of the colon from rifaximin-treated mice revealed reduced inflammatory cell infiltration and preserved tissue architecture. nih.gov Similar protective effects have been observed with other natural and synthetic hPXR agonists like solomonsterol A and alpinetin. nih.govfrontiersin.org

The table below summarizes key findings for hPXR agonists in preclinical models of IBD.

Preclinical ModelhPXR AgonistKey FindingsReference
DSS-Induced Colitis in hPXR-Humanized MiceRifaximinAmelioration of clinical signs of colitis; Reduced colonic inflammation; Inhibition of NF-κB signaling nih.gov
DSS-Induced Colitis in MiceAlpinetinAlleviation of colitis severity; Decreased pro-inflammatory mediators; Upregulation of PXR target genes frontiersin.org
Colitis Model in PXR-Humanized MiceSolomonsterol AProtection against colitis development; Reduction of TNF-α nih.gov

This table is representative of findings for established hPXR agonists and serves as an example of data that would be generated for a compound like this compound.

Future Research Directions and Translational Perspectives

Optimization Strategies for Enhanced Potency and Selectivity of hPXR-Agonist-28 Derivatives

Future efforts will likely concentrate on the chemical modification of the this compound scaffold to improve its potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the synthesis of new derivatives. acs.orgnih.gov Key strategies would involve:

Targeted Modifications: Systematic alterations to the core structure of this compound would aim to enhance interactions with key amino acid residues within the hPXR ligand-binding pocket. This could involve modifying functional groups to increase binding affinity and, consequently, potency. acs.org

Selectivity Profiling: Derivatives should be screened against a panel of other nuclear receptors (e.g., CAR, VDR, FXR) to ensure selectivity for hPXR. nih.gov Achieving high selectivity is crucial to minimize off-target effects and potential toxicity.

Structure-Based Drug Design: Utilizing co-crystal structures of hPXR with lead compounds can inform rational drug design, allowing for the creation of derivatives with optimized binding characteristics. acs.org

Table 1: Hypothetical Optimization of this compound Derivatives
DerivativeModificationhPXR Potency (EC50)Selectivity vs. CAR
This compoundParent Compound500 nM10-fold
Derivative AAddition of hydroxyl group250 nM20-fold
Derivative BSubstitution with fluorine100 nM50-fold

Exploration of Novel Scaffolds and Chemical Space for PXR Modulation Beyond this compound

While optimizing existing scaffolds is valuable, the discovery of entirely new chemical classes of PXR modulators is a critical long-term goal. The promiscuous nature of the PXR ligand-binding pocket suggests that a wide variety of structures could serve as agonists. nih.gov

High-Throughput Screening (HTS): Screening large, diverse chemical libraries against hPXR can identify novel hit compounds. nih.gov

Natural Product Libraries: Natural products have historically been a rich source of novel drug scaffolds and could yield new PXR agonists with unique properties. acs.orgnih.gov

Fragment-Based Drug Discovery: This technique can identify small molecular fragments that bind to PXR, which can then be grown or linked to create larger, more potent molecules.

Mechanistic Investigations of this compound in Modulating Drug-Drug Interactions

A primary concern with any hPXR agonist is its potential to cause drug-drug interactions (DDIs) by inducing the expression of drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4). nih.govnih.gov

CYP Induction Studies: In vitro studies using human hepatocytes are essential to quantify the extent to which this compound and its derivatives induce key metabolic enzymes.

Transporter Regulation: Investigation into the upregulation of transporters like P-glycoprotein (MDR1) is also necessary to fully characterize the DDI potential. acs.org

Selective PXR Modulation: A key research goal is to determine if specific agonists can be developed that activate PXR's anti-inflammatory pathways without strongly inducing metabolic enzymes, potentially separating therapeutic effects from DDI risks.

Table 2: Enzyme Induction Profile for a Hypothetical hPXR Agonist
GeneFold Induction (vs. Control)Implication
CYP3A415-foldMetabolism of ~50% of clinical drugs
MDR18-foldDrug efflux and bioavailability
UGT1A15-foldGlucuronidation and detoxification

Advanced Preclinical Efficacy Studies of this compound in Specific Therapeutic Areas

The therapeutic potential of PXR activation lies in its role in detoxification and its anti-inflammatory effects. nih.govnih.gov Future preclinical studies should focus on disease models where PXR activation is thought to be beneficial.

Inflammatory Bowel Disease (IBD): PXR activation has been shown to ameliorate colitis in animal models by inhibiting NF-κB signaling. nih.govfrontiersin.org The efficacy of this compound should be tested in models of IBD, such as DSS-induced colitis. frontiersin.org

Cholestasis: By promoting the detoxification and clearance of bile acids, PXR agonists could be therapeutic for cholestatic liver diseases. acs.orgnih.gov Efficacy studies in models of cholestasis would be a critical next step.

Humanized Animal Models: To overcome species differences in PXR ligand recognition, testing in "humanized" mice expressing human PXR would provide more clinically relevant data on efficacy and safety. nih.govnih.gov

Development of Predictive Models for PXR Agonism Based on this compound Insights

Given the challenge of predicting PXR activation due to its promiscuous binding pocket, computational models are invaluable. mdpi.com Data generated from studies on this compound and its derivatives can contribute to building more robust predictive tools.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of the this compound series with their biological activity. tandfonline.comnih.gov This can help prioritize the synthesis of new derivatives and predict the PXR-activating potential of other compounds. nih.gov

Machine Learning: Advanced machine learning algorithms can be trained on large datasets of known PXR activators and non-activators to create predictive models that can screen virtual libraries for new potential agonists. mdpi.comtandfonline.comnih.gov

Pharmacophore Modeling: Based on the binding mode of this compound, a pharmacophore model can be generated. This model defines the essential 3D arrangement of chemical features required for PXR activation and can be used to search for novel scaffolds that fit the model. nih.gov

常见问题

Q. How should researchers address potential conflicts between proprietary data and open-access requirements when publishing this compound findings?

  • Answer : Use embargoed repositories (e.g., Zenodo) for sensitive data and cite DOIs in manuscripts. Clearly demarcate proprietary methods (e.g., patented synthesis routes) from reproducible protocols in the experimental section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hPXR-Agonist-28
Reactant of Route 2
Reactant of Route 2
hPXR-Agonist-28

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。